3,3'-Dithiobis(propane-1,2-diol)

説明

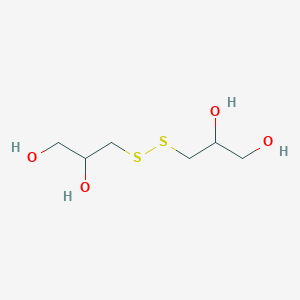

3,3'-Dithiobis(propane-1,2-diol) is a disulfide-linked diol characterized by two propane-1,2-diol moieties connected via a dithiobis (-S-S-) bridge. This structure confers unique redox-responsive properties, making it valuable in biomedical applications such as drug delivery systems, where controlled release under reducing conditions is required . The compound’s synthesis often involves thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. Its bifunctional hydroxyl groups enable participation in polymerization and crosslinking reactions, expanding its utility in material science .

特性

IUPAC Name |

3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSVHAYVNZDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CSSCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

3,3’-Dithiobis(propane-1,2-diol) has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving disulfide bonds and their role in protein structure and function.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.

作用機序

The mechanism of action of 3,3’-Dithiobis(propane-1,2-diol) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the structure and function of the target molecules.

類似化合物との比較

Structural Analogs

(a) 3,3'-Oxybis(propane-1,2-diol) (CAS 627-82-7)

- Structure : Ether (-O-) bridge instead of disulfide (-S-S-).

- Properties :

- Molecular Weight : 166.17 g/mol vs. 214.29 g/mol for 3,3'-Dithiobis(propane-1,2-diol).

(b) 3,3'-(1,3-Phenylenebis(oxy))bis(propane-1,2-diol) (CAS 7324-53-0)

- Structure : Aromatic (phenylene) spacer between diol units.

- Properties :

- Molecular Weight : 258.27 g/mol, significantly higher than the disulfide analog.

(c) Propane-1,2-diol (1,2-Propanediol)

- Structure: Monomeric unit lacking bridging groups.

- Properties: Simpler, non-polymeric structure used as a solvent, antifreeze, or humectant. Microbial production via Lactobacillus buchneri fermentation yields up to 49.4 g/kg dry matter in silage .

Functional Group Analogs

(a) DL-3,3′-Dithiobis(2-aminopropionic acid)

- Structure: Amino acid derivatives with disulfide bridges.

- Properties :

(b) 3,3'-Dithiodipropionic Acid

- Structure : Carboxylic acid termini instead of diols.

- Properties: Used in self-assembled monolayers (SAMs) and corrosion inhibition. Acidic groups enable pH-responsive behavior, unlike the neutral diol .

生物活性

3,3'-Dithiobis(propane-1,2-diol), also known as DTT (dithiothreitol), is a small-molecule compound widely used in biochemistry and molecular biology. Its primary function is as a reducing agent, particularly in the stabilization of proteins and enzymes by maintaining them in their reduced state. This article explores the biological activity of DTT, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,3'-Dithiobis(propane-1,2-diol) can be represented as follows:

It features two thiol groups (-SH) that enable its reducing properties. DTT is soluble in water and has a low molecular weight, making it suitable for various biochemical applications.

DTT acts primarily through the reduction of disulfide bonds in proteins, which is crucial for maintaining protein structure and function. The mechanism can be summarized as follows:

- Reduction of Disulfides : DTT reduces disulfide bonds (-S-S-) to free thiol groups (-SH), which can prevent protein aggregation and maintain enzyme activity.

- Antioxidant Activity : By donating electrons, DTT can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Modulation of Enzyme Activity : DTT can influence the activity of various enzymes by altering their redox state.

Biological Applications

DTT's biological activities make it valuable in several fields:

- Biochemistry : Used extensively in protein purification and analysis to maintain proteins in their reduced form.

- Cell Biology : Protects cells from oxidative damage during experiments.

- Pharmaceutical Research : Investigated for potential therapeutic applications due to its antioxidant properties.

Case Studies

Several studies have highlighted the biological activity of DTT:

-

Protein Stability :

- A study demonstrated that the addition of DTT significantly improved the stability of recombinant proteins during purification processes, enhancing yield and activity.

- Antioxidant Effects :

- Therapeutic Potential :

Data Table: Biological Activities of DTT

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。